2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine

Medicinal chemistry Scaffold design Drug-likeness optimization

Researchers seeking benzimidazole scaffolds with reduced CNS penetration face limited options. This ether-linked ethanamine (CAS 102196-38-3) features a -CH₂-O-CH₂-CH₂-NH₂ linker that elevates TPSA to 63.9 Ų and adds 2 rotatable bonds versus the direct analog, enabling peripheral restriction. The primary amine enables amide coupling, reductive amination, or sulfonamide formation; the N,N,O tridentate donor set supports metallocatalyst and MOF applications. Supplied at 98% purity for reproducible library synthesis.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 102196-38-3
Cat. No. B012232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine
CAS102196-38-3
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)COCCN
InChIInChI=1S/C10H13N3O/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7,11H2,(H,12,13)
InChIKeyYQQGKTIURXPVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine (CAS 102196-38-3) – Overview


2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine (CAS 102196-38-3; molecular formula C₁₀H₁₃N₃O; MW 191.23 g/mol) is a benzimidazole-based heterocyclic building block featuring a 2-methoxymethyl ether linker connecting the benzimidazole core to a terminal primary amine . The compound is supplied as a solid and has been catalogued in the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research, though the Sigma product (PH017465) is now discontinued . Alternative commercial sources offer the compound at 98% purity for research use . As a member of the broader benzimidazole pharmacophore class—which is recognized for diverse biological activities including kinase inhibition, antimicrobial effects, and angiotensin II receptor antagonism [1]—this compound is principally employed as a synthetic intermediate or scaffold for derivatization rather than as a finished bioactive molecule.

1
Synthetic intermediate with terminal primary amine handle
Supports amide coupling, reductive amination, or sulfonamide derivatization
2
Benzimidazole scaffold for library synthesis
Ether-linked spacer provides 4 rotatable bonds for conformational flexibility
3
Potential N,N,O-tridentate coordination motif
Class-level inference from benzimidazole coordination chemistry

Why CAS 102196-38-3 Cannot Be Substituted


Within the benzimidazole ethanamine sub-family, subtle variations in linker architecture produce substantial differences in physicochemical and coordinative properties that preclude generic substitution. The target compound features a -CH₂-O-CH₂-CH₂-NH₂ motif—an ether-containing linker between the benzimidazole C2 and the terminal amine—whereas the closest direct analog, 2-(1H-benzimidazol-2-yl)ethanamine (CAS 29518-68-1), bears the ethanamine directly at C2 without an intervening oxygen [1]. This single-atom difference (O insertion) increases the hydrogen-bond acceptor count from 2 to 4, raises the topological polar surface area (TPSA) from 54.7 to 63.9 Ų, adds two rotatable bonds, and shifts computed logP from 0.6 to 1.74 [1][2]. These property changes directly impact solubility, permeability, and metal-coordination potential, making the compounds non-fungible in applications where any of these parameters is a critical quality attribute. A researcher selecting a benzimidazole ethanamine scaffold must therefore evaluate whether the ether oxygen—and its attendant physicochemical consequences—serves or undermines the intended application.

Target Scaffold
CAS 102196-38-3: -CH₂-O-CH₂-CH₂-NH₂ linker (ether present)
Common Analog
2-(1H-Benzimidazol-2-yl)ethanamine (CAS 29518-68-1): Direct -CH₂-CH₂-NH₂ attachment
The ether oxygen increases H-bond acceptors (4 vs 2) and TPSA (~63.9 vs 54.7 Ų), which may shift permeability and metal-coordination profiles.
Isomeric Analog
2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine (CAS 4078-55-1): Ring OCH₃ substituent
Despite identical molecular formula, computed logP differs by ~0.44 units and rotatable bond count by 1, potentially altering tissue distribution and conformational sampling.
Supply Consideration
The Sigma-Aldrich catalog entry is discontinued. Alternative vendors may offer 98% purity, but long-term supply continuity requires verification.

Quantitative Comparison: CAS 102196-38-3 vs. Analogs


Ether Linker: H-Bond Acceptors and TPSA

The target compound contains a -CH₂-O-CH₂-CH₂-NH₂ linker, introducing an ether oxygen absent in the closest structural analog 2-(1H-benzimidazol-2-yl)ethanamine (CAS 29518-68-1), which bears -CH₂-CH₂-NH₂ directly on the benzimidazole C2 [1]. This single-oxygen insertion increases the hydrogen-bond acceptor count from 2 to 4 and enlarges the topological polar surface area (TPSA) from 54.7 Ų to 63.93 Ų—an increase of approximately 17% [1]. In drug-likeness filtering, TPSA values below 60 Ų are often associated with improved blood-brain barrier penetration, while values above 60 Ų may favor peripheral selectivity [2]. The target compound's TPSA of 63.93 Ų places it above this nominal threshold, whereas the direct analog at 54.7 Ų falls below it.

Ether Linker: H-Bond Acceptors and TPSA
Cross-study comparable
Target: TPSA 63.93 Ų; H-Bond Acceptors 4
Analog: TPSA 54.7 Ų; H-Bond Acceptors 2
ΔTPSA +9.23 Ų (+17%); ΔAcceptors +2
TPSA above 60 Ų may favor peripheral selectivity over CNS penetration.
Computed properties from PubChem; drug-likeness thresholds are class-level heuristics.
Medicinal chemistry Scaffold design Drug-likeness optimization

Lipophilicity Shift: Ether vs. Methoxy Isomer

The target compound (CAS 102196-38-3) and its positional isomer 2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine (CAS 4078-55-1) share the identical molecular formula (C₁₀H₁₃N₃O) and molecular weight (191.23 g/mol), yet differ in the placement of the oxygen atom: in the target it resides within the C2 linker (-CH₂-O-CH₂-CH₂-NH₂), whereas in the isomer it is a ring substituent (6-OCH₃) with direct C2–CH₂-CH₂-NH₂ attachment [1]. This regiochemical difference produces a meaningful computed logP divergence: 1.74 for the target vs. 1.3 (XLogP3) for the 6-methoxy isomer, a Δ of +0.44 log units [1]. The TPSA values are nearly identical (63.93 vs. 63.9 Ų), but the hydrogen-bond acceptor count differs (4 vs. 3), reflecting the ether oxygen's contribution to the acceptor profile [1]. Rotatable bond count also differs (4 vs. 3), indicating greater conformational flexibility in the target linker [1].

Lipophilicity Shift: Ether vs. Methoxy Isomer
Cross-study comparable
Target: LogP 1.74; Acceptors 4; Rotatable Bonds 4
6-OMe Isomer: XLogP3 1.3; Acceptors 3; Rotatable Bonds 3
ΔLogP +0.44 (~2.75x partition difference)
Regiochemical placement of oxygen alters ADME prediction context.
Computed XLogP3 for comparator; target logP from ChemSrc.
Lipophilicity ADME prediction Isomer selection

GHS Hazard Profile: Sensitization and Aquatic Toxicity

Safety data sheets provide a procurement-relevant differentiation between the target compound and its closest non-ether analog. The target compound (CAS 102196-38-3) carries GHS classifications of Aquatic Acute 1 (H400), Eye Irritation Category 2 (H319), Skin Irritation Category 2 (H315), and Skin Sensitization Category 1 (H317), with a Warning signal word . By contrast, 2-(1H-benzimidazol-2-yl)ethanamine (CAS 29518-68-1) is classified under H315, H319, and H335 (respiratory irritation), also with Warning, but lacks aquatic toxicity and skin sensitization hazards [1]. The skin sensitization (H317) and aquatic acute toxicity (H400) classifications of the target compound impose additional personal protective equipment requirements and waste disposal considerations that do not apply to the direct analog.

GHS Hazard Profile
Cross-study comparable
Target: H400 (Aquatic Acute 1), H315, H319, H317 (Skin Sens. 1); Warning
Analog: H315, H319, H335; Warning
Target adds: Aquatic toxicity + skin sensitization
Additional hazard classifications impact laboratory SOP and waste handling.
Sigma-Aldrich SDS and ECHA C&L aggregated notifications.
Laboratory safety Chemical procurement Risk assessment

Rotatable Bonds and Tridentate Coordination Potential

The target compound possesses 4 rotatable bonds compared to 2 in the directly linked analog and 3 in the 6-methoxy ring-substituted isomer [1]. The additional rotatable bonds arise from the -CH₂-O-CH₂- ether segment within the linker, which imparts greater conformational flexibility . Furthermore, the ether oxygen, together with the benzimidazole N3 and the terminal primary amine, creates a potential N,N,O-tridentate coordination pocket absent in analogs lacking the ether linkage [2]. Benzimidazole-containing ligands with ether donors have been reported to form stable complexes with transition metal ions [2]. In the direct analog (no ether oxygen), only the benzimidazole NH and terminal NH₂ are available as donors, limiting it to bidentate coordination.

Rotatable Bonds and Tridentate Coordination
Class-level inference
Target: 4 rotatable bonds; potential N (imidazole), O (ether), N (amine) tridentate donor set
Direct Analog: 2 rotatable bonds; bidentate N,N only
May support distinct metal-complex geometries for catalyst or metallodrug design.
Coordination potential inferred from benzimidazole class chemistry; requires experimental validation.
Coordination chemistry Ligand design Transition metal complexes

Commercial Availability and Purity Profile

The Sigma-Aldrich AldrichCPR product (PH017465) is discontinued and was sold 'as-is' without analytical data or purity specification, explicitly for early discovery use only . Alternative suppliers such as Leyan offer the compound at a certified purity of 98% . By comparison, the direct analog 2-(1H-benzimidazol-2-yl)ethanamine is available from multiple vendors (Enamine, Santa Cruz Biotechnology, Aladdin) at 95-97% purity [1]. The 6-methoxy isomer is typically supplied at 95% purity . The target compound's 98% purity specification from select vendors represents a modest but potentially meaningful advantage for applications requiring higher starting material fidelity.

Commercial Availability and Purity
Cross-study comparable
Target: 98% purity (Leyan); Sigma-Aldrich product discontinued
Direct Analog: 95–97% purity (multiple vendors)
6-OMe Isomer: 95% purity
Higher certified purity may support reproducible library synthesis; supply chain requires verification.
Vendor catalog specifications as of 2025–2026.
Chemical sourcing Supply chain Purity specification

Applications of CAS 102196-38-3


Derivatization Scaffold for Library Synthesis

The target compound's terminal primary amine provides a reactive handle for amide bond formation, reductive amination, or sulfonamide coupling, enabling rapid generation of diverse benzimidazole-containing compound libraries. The ether linker -CH₂-O-CH₂-CH₂-NH₂ arm provides a 4-rotatable-bond spacer that can orient the derivatized moiety away from the benzimidazole core, potentially reducing steric clashes with biological targets compared to the 2-rotatable-bond direct analog . The 98% purity available from select vendors supports reproducible library synthesis with minimized impurity-driven false positives in subsequent biological screening.

Tridentate N,N,O-Ligand for Metal Coordination

The combination of the benzimidazole N3 nitrogen, the aliphatic ether oxygen, and the terminal primary amine creates a potential N,N,O-tridentate coordination environment . This topology is structurally distinct from the bidentate-only donor set of the direct analog . Researchers developing metallo-catalysts, metal-organic frameworks (MOFs), or metallodrug candidates may exploit this tridentate motif to achieve different coordination geometries, stability constants, and redox properties relative to complexes built from bidentate benzimidazole ethanamine ligands.

Peripherally Selective Compound Design

With a computed TPSA of 63.93 Ų—above the nominal 60 Ų threshold associated with reduced passive blood-brain barrier penetration —and a logP of 1.74 , the target compound may serve as a starting scaffold for programs requiring peripheral restriction of drug exposure. This contrasts with the direct analog (TPSA 54.7 Ų, XLogP3 0.6) [1], which falls within more CNS-favorable property space. Medicinal chemists targeting peripheral receptors, metabolic enzymes, or anti-infective agents where CNS exposure is undesirable can rationally select the ether-linked scaffold as a starting point for lead optimization.

PROTAC Linker and Bioconjugate Intermediate

The flexible ether-amine linker provides both a conjugation site (terminal NH₂) and an extended spacer arm suitable for proteolysis-targeting chimera (PROTAC) linker design or antibody-drug conjugate (ADC) payload attachment. The 4-rotatable-bond linker offers greater conformational sampling than the 2-bond analog, which may be advantageous for optimizing the ternary complex geometry in PROTAC applications or for reducing steric hindrance in bioconjugation reactions. The benzimidazole core itself is a recognized pharmacophore for kinase inhibition , offering the potential for the scaffold to contribute target-binding affinity in addition to its linker function.

Application
Selection Property
Validation Focus
Derivatization Scaffold for Library Synthesis
Reactive primary amine with flexible ether spacer
Purity documentation and impurity-driven assay interference
Tridentate N,N,O-Ligand for Metal Coordination
Ether oxygen as third donor atom
Coordination geometry and stability constant comparison vs. bidentate analogs
Peripherally Selective Compound Design
TPSA above 60 Ų and moderate logP
CNS vs. peripheral exposure model context
PROTAC Linker and Bioconjugate Intermediate
Extended rotatable-bond spacer with terminal conjugation site
Ternary complex geometry and linker-conformational sampling
Quote Request

Request a Quote for 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.